Physicochemical Differentiation: LogP and Molecular Weight Advantage Over Furaneol Acetate and 5-Hydroxy Congeners for Lipophilicity-Dependent Applications
The target compound exhibits a computed LogP of 1.08 (ACD/Labs) and an XLogP3 of 1.1, which is substantially higher than the more polar 4-acetoxy-2,5-dimethyl-3(2H)-furanone (Furaneol acetate, CAS 4166-20-5; LogP ≈ 0.77) and is attributable to the ethyl ester at C-3 [1]. Molecular weight is 242.22 Da versus 170.16 Da for Furaneol acetate—a 42% increase that directly affects membrane permeability, volatility, and formulation behavior. The zero hydrogen-bond donor count distinguishes it from 5-hydroxy-2,5-dimethyl-4-oxo-4,5-dihydrofuran-3-carboxylic acid analogs, which possess one or more donors and consequently higher aqueous solubility but lower passive membrane diffusion.
| Evidence Dimension | Octanol-water partition coefficient (LogP) and molecular weight |
|---|---|
| Target Compound Data | LogP = 1.08 (ACD/Labs); MW = 242.22 g/mol; HBD = 0; PSA = 79 Ų |
| Comparator Or Baseline | Furaneol acetate (CAS 4166-20-5): LogP ≈ 0.77; MW = 170.16 g/mol. 5-Hydroxy analogs typically carry ≥1 HBD and lower LogP. |
| Quantified Difference | ΔLogP ≈ +0.3; ΔMW ≈ +72 Da; HBD count: 0 vs. ≥1 for hydroxy analogs |
| Conditions | Computed physicochemical properties from PubChem and ACD/Labs Percepta Platform; LogP values estimated via consensus method at 25 °C, pH 7.4 |
Why This Matters
For procurement decisions involving membrane-permeation assays, formulation development, or volatile-component applications, the 0.3-unit LogP difference and absence of H-bond donors translate to measurably distinct partitioning and transport behavior, making the compound irreplaceable by Furaneol acetate or hydroxy analogs in lipophilicity-optimized protocols.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 338432, Ethyl 5-(acetyloxy)-2,5-dimethyl-4-oxo-4,5-dihydrofuran-3-carboxylate. https://pubchem.ncbi.nlm.nih.gov/compound/53252-54-3 (accessed May 10, 2026). View Source
